N-[2-(3-Methylphenoxy)ethyl]-4-(phenethyloxy)-aniline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Methylphenoxy)ethyl]-4-(phenethyloxy)-aniline typically involves the reaction of 3-methylphenol with 2-chloroethylamine to form N-[2-(3-methylphenoxy)ethyl]amine. This intermediate is then reacted with 4-(phenethyloxy)benzyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the availability of high-purity starting materials, and optimizing reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-Methylphenoxy)ethyl]-4-(phenethyloxy)-aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen or the phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxy and aniline groups.
Reduction: Reduced forms of the phenoxy and aniline groups.
Substitution: Substituted derivatives at the aniline nitrogen or phenoxy groups.
Scientific Research Applications
N-[2-(3-Methylphenoxy)ethyl]-4-(phenethyloxy)-aniline is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving protein interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of N-[2-(3-Methylphenoxy)ethyl]-4-(phenethyloxy)-aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-Methylphenoxy)ethyl]-4-(phenethyloxy)benzamide
- N-[2-(3-Methylphenoxy)ethyl]-4-(phenethyloxy)phenol
- N-[2-(3-Methylphenoxy)ethyl]-4-(phenethyloxy)aniline hydrochloride
Uniqueness
N-[2-(3-Methylphenoxy)ethyl]-4-(phenethyloxy)-aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in research applications where specific interactions with molecular targets are required .
Properties
IUPAC Name |
N-[2-(3-methylphenoxy)ethyl]-4-(2-phenylethoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-19-6-5-9-23(18-19)26-17-15-24-21-10-12-22(13-11-21)25-16-14-20-7-3-2-4-8-20/h2-13,18,24H,14-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCIUIIWMIHGEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNC2=CC=C(C=C2)OCCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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